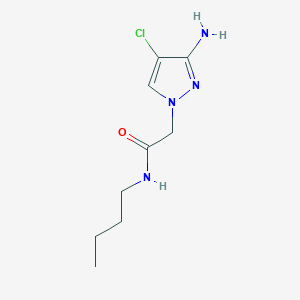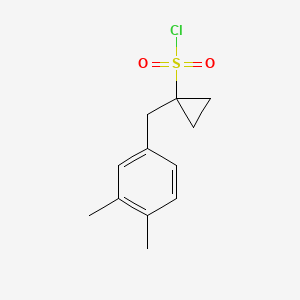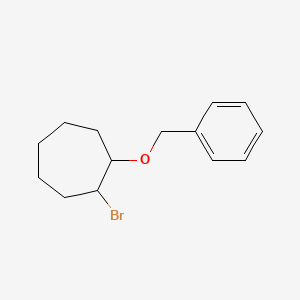![molecular formula C16H17N3O B13633912 N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine typically involves the reaction of 5-methoxy-1H-1,3-benzodiazole-2-carbaldehyde with benzylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as antibacterial, antifungal, and anticancer properties.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and targets.
Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine can be compared with other benzimidazole derivatives such as:
- 1-benzyl-5-methoxy-1H-1,3-benzodiazol-2-amine
- 1-methyl-1H-benzimidazol-5-amine
- Mebendazole These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. Benzyl[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]amine is unique due to its specific substituents, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H17N3O/c1-20-13-7-8-14-15(9-13)19-16(18-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,19) |
InChI Key |
BVOWXKVLMYSRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CNCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



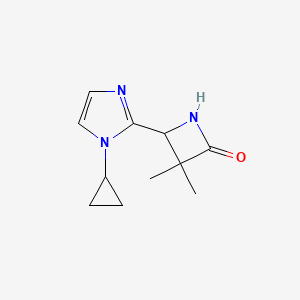
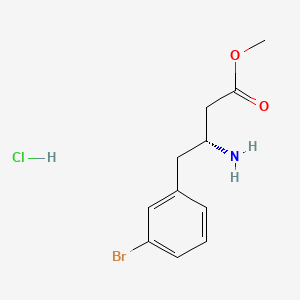
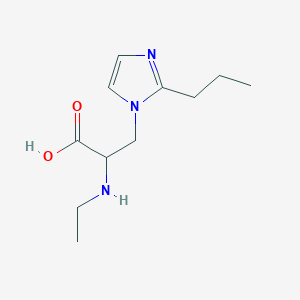

![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
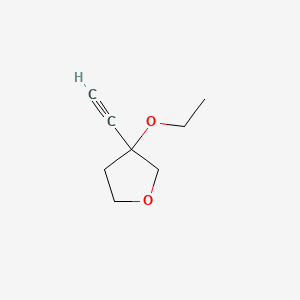
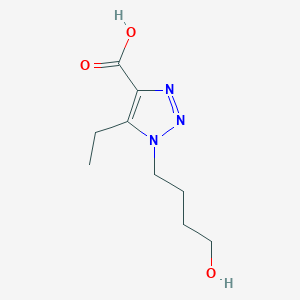
![8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13633877.png)
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
